molecular formula C27H26N4O4 B4629883 4-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

4-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

Cat. No. B4629883
M. Wt: 470.5 g/mol
InChI Key: UMOMJNRQNMOFLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest is a complex organic molecule potentially relevant in various fields of chemistry and pharmacology. Although the direct literature on this specific compound is scarce, related compounds have been synthesized and studied, providing insights into their potential chemical behavior and applications.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step organic reactions, including reductive cyclization, condensation, and cyclisation reactions, utilizing various reagents and conditions to construct the complex frameworks typical for such molecules. For instance, a one-pot reductive cyclization using sodium dithionite as a reductive cyclizing agent in DMSO solvent has been employed for related compounds (Bhaskar et al., 2019).

Molecular Structure Analysis

The determination of molecular structure of these compounds typically relies on a variety of spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and LC-MS. These methods provide detailed insights into the molecular framework and functional groups present in the compound, essential for understanding its chemical behavior (Kranjc et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving these compounds may include interactions with various reagents leading to modifications of the core structure or functional groups. This can result in the formation of new compounds with distinct chemical and biological properties. A range of reactions, including cycloadditions and substitutions, has been documented for similar molecules, showcasing the versatility of these compounds in synthetic chemistry (Shazhenov & Kadyrov, 1977).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the practical application and handling of these compounds. These properties are often influenced by the molecular structure and can be studied using crystallography and thermal analysis methods. While specific data on the compound of interest is lacking, related research emphasizes the significance of these analyses (Low et al., 2002).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, are essential for understanding the compound's potential applications and reactions. Studies on similar molecules highlight the importance of these properties in designing synthetic routes and predicting molecule interactions (Gowda et al., 2009).

Scientific Research Applications

Synthesis and Biological Evaluation

The chemical synthesis of derivatives related to the compound has been a significant area of research, with studies aiming at exploring their potential in medicinal chemistry. For example, derivatives have been synthesized and evaluated for their anti-inflammatory, analgesic, antimicrobial, and anticancer activities. Notably, compounds displaying potent inhibitory activities against cyclooxygenase-2 (COX-2), exhibiting significant analgesic and anti-inflammatory properties, have been identified. Such findings underscore the therapeutic potential of these compounds in treating conditions related to inflammation and pain (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Anticancer and Antimicrobial Activities

Research into the anticancer properties of benzimidazole derivatives has revealed that certain compounds exhibit moderate cytotoxic effects towards cancer cells, suggesting their potential as leads in the development of new cancer therapies (A. El‐Shekeil, A. Obeid, Sama A. Z. Al-Aghbari, 2012). Moreover, studies on antimicrobial activities have demonstrated significant efficacy against various bacterial strains, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), highlighting the potential use of these compounds in treating infectious diseases (M. O. Püsküllü, S. Yıldız, Y. Duydu, Aylin Üstündağ, H. Göker, 2015).

properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O4/c1-16-24(26(32)29-18-10-12-19(33-2)13-11-18)25(17-9-14-22(34-3)23(15-17)35-4)31-21-8-6-5-7-20(21)30-27(31)28-16/h5-15,25H,1-4H3,(H,28,30)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMOMJNRQNMOFLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC(=C(C=C4)OC)OC)C(=O)NC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
4-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
Reactant of Route 3
4-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
Reactant of Route 4
4-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
Reactant of Route 5
4-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
Reactant of Route 6
4-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.